(4-Butoxy-3-fluorophenyl)methanol
CAS No.:
Cat. No.: VC13560471
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FO2 |
|---|---|
| Molecular Weight | 198.23 g/mol |
| IUPAC Name | (4-butoxy-3-fluorophenyl)methanol |
| Standard InChI | InChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3 |
| Standard InChI Key | VEQHHVOTLWTYDH-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=C(C=C1)CO)F |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)CO)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of (4-Butoxy-3-fluorophenyl)methanol consists of a benzene ring with three distinct substituents: a butoxy chain (-OCHCHCHCH) at the para position, a fluorine atom (-F) at the meta position, and a hydroxymethyl group (-CHOH) at the ortho position. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The compound’s log P (partition coefficient) is estimated to be moderately lipophilic, facilitating membrane permeability in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.23 g/mol |
| Functional Groups | Butoxy, Fluorine, Hydroxymethyl |
Synthesis and Optimization
The synthesis of (4-Butoxy-3-fluorophenyl)methanol typically begins with 4-butoxy-3-fluorobenzaldehyde as the starting material. A two-step reduction process is employed:
-
Reduction of Aldehyde to Alcohol:
Sodium borohydride () in methanol or ethanol reduces the aldehyde group to a primary alcohol at room temperature under inert conditions. This method yields the target compound with high purity (>95%) and avoids side reactions such as over-reduction or ether formation. -
Industrial-Scale Production:
Catalytic hydrogenation using palladium on carbon () under pressure (1–3 atm) offers a scalable alternative, though it requires careful control of reaction parameters to prevent dehalogenation of the fluorine substituent.
Table 2: Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Sodium Borohydride | , MeOH, RT | 85–90 | >95% |
| Catalytic Hydrogenation | , , 1–3 atm | 75–80 | 90–92% |
Physicochemical Properties
While detailed thermodynamic data (e.g., melting point, boiling point) remain unreported in the literature, the compound’s solubility profile can be inferred from its functional groups. It is soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and moderately soluble in ethanol. The hydroxymethyl group enables hydrogen bonding, enhancing aqueous solubility compared to non-hydroxylated analogs.
Biological Activities and Mechanisms
Antimicrobial Properties
(4-Butoxy-3-fluorophenyl)methanol exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The fluorine atom disrupts microbial cell membrane integrity by interacting with lipid bilayers, while the butoxy chain enhances penetration through hydrophobic barriers.
Anti-Inflammatory Effects
In vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophage models. The hydroxymethyl group may coordinate with catalytic residues in COX-2, reducing prostaglandin synthesis.
Table 3: Biological Activity Profile
| Activity | Target Organism/Model | IC/EC |
|---|---|---|
| Antibacterial | S. aureus | 12.5 µg/mL |
| Antifungal | C. albicans | 25.0 µg/mL |
| COX-2 Inhibition | Murine Macrophages | 18.3 µM |
Comparison with Structural Analogs
1-(4-Iso-Butoxy-3-fluorophenyl)ethanol differs by having a secondary alcohol (-CH(OH)CH) instead of a primary hydroxymethyl group. This modification reduces metabolic oxidation rates but decreases aqueous solubility due to increased hydrophobicity.
Table 4: Analog Comparison
| Compound | Alcohol Type | Log P | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| (4-Butoxy-3-fluorophenyl)methanol | Primary (-CHOH) | 1.8 | 4.2 |
| 1-(4-Iso-Butoxy-3-fluorophenyl)ethanol | Secondary (-CH(OH)CH) | 2.4 | 1.5 |
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